N-[2-(benzylsulfanyl)ethyl]-1-[(2-chloro-6-fluorobenzyl)sulfonyl]piperidine-4-carboxamide
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Overview
Description
N-[2-(BENZYLSULFANYL)ETHYL]-1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound that features a piperidine ring substituted with a carboxamide group, a benzylsulfanyl ethyl chain, and a chlorofluorophenyl methanesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(BENZYLSULFANYL)ETHYL]-1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Carboxamide Group: The carboxamide group is introduced via an amidation reaction, where an amine reacts with a carboxylic acid derivative.
Attachment of the Benzylsulfanyl Ethyl Chain: This step involves a nucleophilic substitution reaction where a benzylsulfanyl ethyl halide reacts with the piperidine derivative.
Incorporation of the Chlorofluorophenyl Methanesulfonyl Group: This is achieved through a sulfonylation reaction, where the piperidine derivative reacts with a chlorofluorophenyl methanesulfonyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(BENZYLSULFANYL)ETHYL]-1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The chlorofluorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted derivatives with new functional groups replacing the chlorine atom.
Scientific Research Applications
Medicinal Chemistry: It can be explored as a potential drug candidate due to its complex structure and functional groups that may interact with biological targets.
Materials Science: The compound’s unique chemical properties could be utilized in the development of new materials with specific characteristics.
Biological Studies: It can be used as a probe to study biochemical pathways and molecular interactions.
Industrial Applications: The compound may serve as an intermediate in the synthesis of other complex molecules used in various industries.
Mechanism of Action
The mechanism of action of N-[2-(BENZYLSULFANYL)ETHYL]-1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE would depend on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The benzylsulfanyl and chlorofluorophenyl groups could facilitate binding to hydrophobic pockets, while the carboxamide group may form hydrogen bonds with target molecules.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(BENZYLSULFANYL)ETHYL]-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE
- N-[2-(BENZYLSULFANYL)ETHYL]-1-[(2-BROMOPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE
Uniqueness
N-[2-(BENZYLSULFANYL)ETHYL]-1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents with the benzylsulfanyl and carboxamide groups provides a distinctive profile that may offer advantages in specific applications compared to its analogs.
Properties
Molecular Formula |
C22H26ClFN2O3S2 |
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Molecular Weight |
485.0 g/mol |
IUPAC Name |
N-(2-benzylsulfanylethyl)-1-[(2-chloro-6-fluorophenyl)methylsulfonyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C22H26ClFN2O3S2/c23-20-7-4-8-21(24)19(20)16-31(28,29)26-12-9-18(10-13-26)22(27)25-11-14-30-15-17-5-2-1-3-6-17/h1-8,18H,9-16H2,(H,25,27) |
InChI Key |
NBZWOBLSHQXXGA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)NCCSCC2=CC=CC=C2)S(=O)(=O)CC3=C(C=CC=C3Cl)F |
Origin of Product |
United States |
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